molecular formula C9H10ClN B1280154 5-Chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 73075-43-1

5-Chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1280154
CAS RN: 73075-43-1
M. Wt: 167.63 g/mol
InChI Key: OHOZWCJUZQXMAW-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic chemical compounds containing a tetrahydroisoquinoline moiety. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored through various methodologies. For instance, a simple and direct sp3 C-H bond arylation of tetrahydroisoquinolines was achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mild conditions, which facilitated the nucleophilic addition reaction with aryl Grignard reagents . Another synthesis route involved the reaction of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline(2H)-3-thiones with N-aryl-2-chloroacetamides, followed by Thorpe–Zeigler cyclization to yield tetrahydrothieno[2,3-c]isoquinolines . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was reported, starting from 3,4-dimethoxy phenethylamine, through acylation, Bischler-Napieralski reaction, reduction, and salt formation .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using various spectroscopic techniques. X-ray diffraction analysis confirmed the crystal structure of some synthesized compounds . The racemic title compound 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline was analyzed, revealing a tetrahydroisoquinoline skeleton with a dihedral angle of 85.82° between the benzene rings and the presence of an intramolecular N—H⋯N hydrogen bond .

Chemical Reactions Analysis

Tetrahydroisoquinolines undergo various chemical reactions, including the reaction with Vilsmeier reagent to form chloro aldehyde, dichloro [2,7]naphthyridine, and monochloro [2,7]naphthyridine, with the structures confirmed by spectral data and X-ray crystal structure analysis . The reaction of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied, which contains a 1,2,3-triazole moiety, and its electronic properties, including electrostatic surface potential and frontier molecular orbital analysis, were investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives have been extensively studied. For example, the compound 1,2,3,4-tetrahydroquinolinium hydrogen chloranilate was characterized, showing that chloranilate ions form a dimeric unit connected by O—H⋯O hydrogen bonds, with the tetrahydroquinolinium ions linked on both sides to give a 2:2 complex . The nonlinear optical properties, thermal and photophysical studies of a fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile were also evaluated, demonstrating potential as a nonlinear optical material .

Scientific Research Applications

Dopamine D-1 Antagonist Activity

5-Chloro-1,2,3,4-tetrahydroisoquinoline and its isomers have been evaluated for their dopamine D-1 antagonist activity. Riggs et al. (1987) synthesized and assessed the activity of these compounds, identifying that certain isomers exhibit similar potencies as D-1 antagonists. The introduction of an N-methyl group was found to enhance potency approximately twofold, suggesting a specific pharmacophore for selective dopamine D-1 antagonist activity (Riggs, Nichols, Foreman, & Truex, 1987).

Catalytic Asymmetric Synthesis

Liu et al. (2015) discussed the significance of 1,2,3,4-tetrahydroisoquinoline as a "privileged scaffold" in natural products. Their research summarized novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline scaffolds. These strategies are pivotal for the total synthesis of alkaloid natural products, highlighting the compound's role in asymmetric catalysis (Liu, Liu, Jin, Guo, & Zhao, 2015).

Synthesis of PET AMPA Receptor Ligands

Gao et al. (2006) designed and synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) AMPA receptor ligands. These compounds are aimed at imaging brain diseases, demonstrating the compound's application in neuroimaging (Gao, Kong, Clearfield, & Zheng, 2006).

C(1)-Functionalization in Multicomponent Reactions

Kaur and Kumar (2020) focused on the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. Their research highlighted the compound's importance as a structural motif in various natural products and therapeutic lead compounds. They provided an overview of multicomponent reactions for the functionalization of this compound, emphasizing its biological activity potential (Kaur & Kumar, 2020).

Chemosensor for Cadmium

Prodi et al. (2001) explored the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium. The compound showed selective responsiveness to Cd^2+ ions, suggesting its utility in measuring cadmium concentrations in waste effluent streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Alpha-Adrenoceptor Affinity

Clark et al. (1990) prepared a series of 2-(tetrahydroisoquinolin-2-ylmethyl)- and 2-(isoindolin-2-ylmethyl)imidazolines and tested them for alpha 1- and alpha 2-adrenoceptor affinity. Their findings indicated that certain compounds, including 5-chloro derivatives, were selective alpha 2-adrenoceptor ligands (Clark, Berger, Garg, Weinhardt, Spedding, Kilpatrick, Brown, & MacKinnon, 1990).

Safety And Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZWCJUZQXMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503775
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydroisoquinoline

CAS RN

73075-43-1
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Locher - Synthetic Communications, 2001 - Taylor & Francis
N,N-Bis(benzotriazol-1-ylmethyl)-β-phenylethylamines 3 are cyclised intramolecularly in conc. H 2 SO 4 to the corresponding N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines …
Number of citations: 10 www.tandfonline.com
C Locher, NH Peerzada - Arkivoc, 2000 - arkat-usa.org
N-Benzotriazol-1-ylmethyl-1, 2, 3, 4-tetrahydroisoquinolines are prepared at room temperature from the reaction between 1-hydroxymethylbenzotriazole (1), a 2-phenylethylamine (2a-e…
Number of citations: 4 www.arkat-usa.org
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
AJ Bojarski, MJ Mokrosz, SC Minol, A Kozioł… - Bioorganic & medicinal …, 2002 - Elsevier
Further structure–activity relationship (SAR) studies with the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of 5-HT 1A ligands led to the synthesis of new 1-adamantoyloaminoalkyl …
Number of citations: 31 www.sciencedirect.com
S Hayashi, K Ohashi, S Mihara, E Nakata… - European Journal of …, 2016 - Elsevier
Nociceptin/orphanin FQ (N/OFQ) and N/OFQ peptide (NOP) receptor are expressed and distributed in various regions such as central nervous system (CNS), peripheral nervous system…
Number of citations: 6 www.sciencedirect.com
HM Wang, CH Su, IJ Kang… - Journal of the Chinese …, 2002 - Wiley Online Library
The reaction of N,N‐dimethylsulfamoyl‐β‐phenethylamines with methylthioacetic acid ethyl ester using phenyliodine(III) bis(trifluoroacetate) gives moderate to good yields of the …
Number of citations: 2 onlinelibrary.wiley.com
E Kovács, B Huszka, T Gáti, M Nyerges… - The Journal of …, 2019 - ACS Publications
The present study reports regio- and highly diastereoselective preparative methods for the synthesis of versatile alkaloid-type compounds from oxiranylmethyl tetrahydroisoquinolines. 2,…
Number of citations: 5 pubs.acs.org
Y Shen, JD McCorvy, ML Martini… - Journal of medicinal …, 2019 - ACS Publications
Functionally selective G protein-coupled receptor ligands are valuable tools for deciphering the roles of downstream signaling pathways that potentially contribute to therapeutic effects …
Number of citations: 20 pubs.acs.org

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